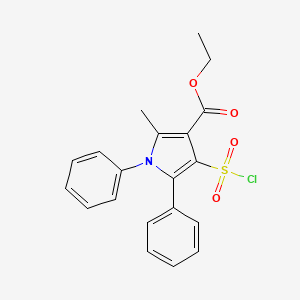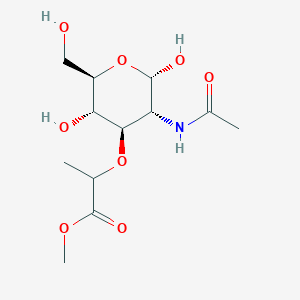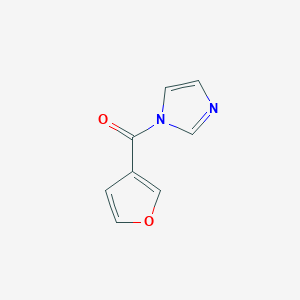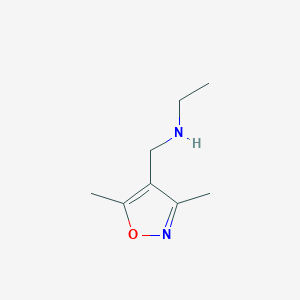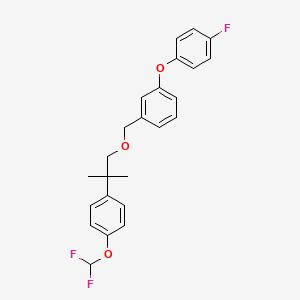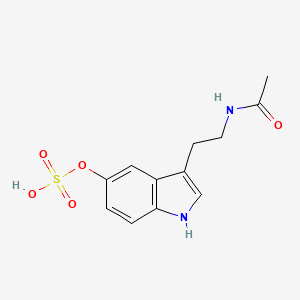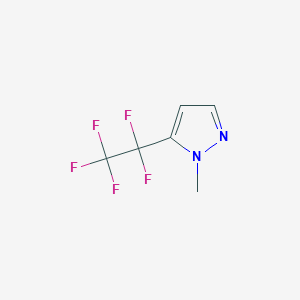
1-Methyl-5-(pentafluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(pentafluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. The presence of a pentafluoroethyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a pentafluoroethyl-substituted ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(pentafluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of pyrazole-based compounds.
Scientific Research Applications
1-Methyl-5-(pentafluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(pentafluoroethyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole: The position of the pentafluoroethyl group is different.
Uniqueness
1-Methyl-5-(pentafluoroethyl)-1H-pyrazole is unique due to the specific positioning of the pentafluoroethyl group and the presence of a methyl group on the pyrazole ring. This combination of substituents can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H5F5N2 |
|---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
1-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole |
InChI |
InChI=1S/C6H5F5N2/c1-13-4(2-3-12-13)5(7,8)6(9,10)11/h2-3H,1H3 |
InChI Key |
DMMSJIOUURKOMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


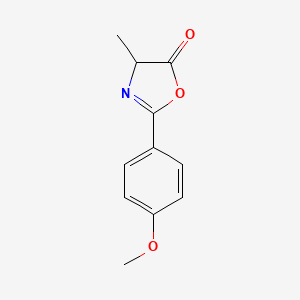


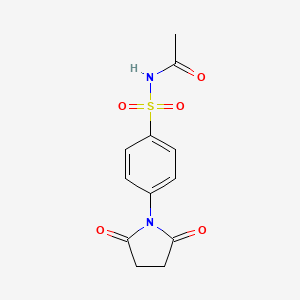
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
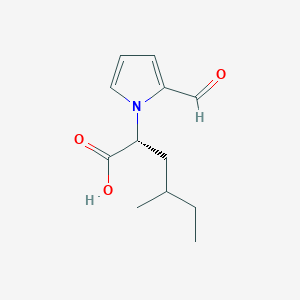
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
